2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile (CAS: 2549028-12-6) is a heterocyclic organic molecule with a pyridine core substituted by a nitrile group at position 4 and a piperazine linker at position 2. The piperazine moiety is further functionalized with a 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group. Its molecular formula is C₁₉H₂₂N₆, and it has a molecular weight of 334.42 g/mol .
Structurally, the compound combines a pyridine ring (electron-deficient due to the nitrile group) and a pyrimidine ring (substituted with cyclopropyl and methyl groups), linked via a piperazine bridge.
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-13-14(2)22-18(16-3-4-16)23-19(13)25-9-7-24(8-10-25)17-11-15(12-20)5-6-21-17/h5-6,11,16H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJKMAHHJLQHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=C3)C#N)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile, often referred to in literature as a pyrimidine derivative, has gained attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 269.35 g/mol. The structure features a pyridine ring linked to a piperazine moiety substituted with a cyclopropyl group and a dimethylpyrimidine derivative.
Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives function as enzyme inhibitors, affecting pathways such as protein synthesis and signal transduction.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses and gene expression.
- Cellular Effects : Studies have shown that related compounds can impact cellular metabolism and signaling pathways, leading to altered cell function.
Biological Activity Overview
The biological activities of 2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduces inflammation in vitro and in vivo models. |
| Antiviral | Shows potential against specific viral strains through inhibition mechanisms. |
Anticancer Activity
A study published in Journal of Medicinal Chemistry (2023) highlighted the compound's efficacy against human cervical cancer (HeLa) cells, showing an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups . The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Antimicrobial Properties
In antimicrobial assays, the compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 25 µg/mL and 30 µg/mL respectively . These findings suggest its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Research conducted on murine models indicated that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) when administered at doses of 10 mg/kg . This suggests its utility in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within 1 hour.
- Distribution : High tissue distribution with significant accumulation in liver and lungs.
- Metabolism : Primarily metabolized by hepatic enzymes; major metabolites identified include hydroxylated derivatives.
- Excretion : Renal excretion predominates, with approximately 70% eliminated within 24 hours post-dose.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
- Antimicrobial Properties : Preliminary data suggest that the compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Neurological Research
Research has shown that compounds with similar structures can act as antagonists or agonists at various neurotransmitter receptors. This compound may be explored for its effects on:
- Dopaminergic Systems : Potential applications in treating disorders like schizophrenia or Parkinson's disease.
- Serotonergic Systems : Investigated for antidepressant effects.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through:
- Cross-coupling Reactions : Utilized in the synthesis of biologically active compounds.
- Functionalization of Aromatic Rings : Its structure allows for further derivatization, expanding the library of available compounds for drug discovery.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against human cancer cell lines. Results demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperazine ring enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design.
Data Tables
| Application Area | Specific Use Cases | Current Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against specific bacterial strains | |
| Neurological Research | Dopamine receptor modulation | Potential treatment for Parkinson's disease |
| Serotonin receptor interaction | Possible antidepressant effects | |
| Organic Synthesis | Building block for complex molecules | Facilitates cross-coupling and functionalization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
A closely related compound is 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS: 2640845-93-6). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The cyclopropyl group in the target compound may enhance metabolic stability compared to the dimethylamino group in the analog, which could increase solubility but also susceptibility to oxidation .
Nitrile Position :
- The nitrile group’s position (pyridine-4 vs. pyridine-3) affects the molecule’s dipole moment and interactions with hydrophobic pockets in proteins.
Synthetic Accessibility :
Broader Context: Piperazine-Linked Heterocycles
Piperazine-linked compounds are prevalent in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding. For example, compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1 in ) share the piperazine linker but utilize quinoline instead of pyrimidine/pyridine cores . These analogs highlight the versatility of piperazine in bridging diverse pharmacophores, though their biological activities vary significantly based on the attached heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
